11,20-Ethanoretinal
Description
Structure
3D Structure
Properties
CAS No. |
102586-39-0 |
|---|---|
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(2E)-2-[3-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]cyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(15-20-9-5-8-19(16-20)12-14-23)10-11-21-18(2)7-6-13-22(21,3)4/h10-12,14-16H,5-9,13H2,1-4H3/b11-10+,17-15+,19-12+ |
InChI Key |
FOYUFPJPFUUNOX-ZRTTZBFNSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C2=C/C(=C/C=O)/CCC2)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
Synonyms |
11,20-ethanoretinal BR6.11 retinal 6.11 |
Origin of Product |
United States |
Synthetic Methodologies for 11,20 Ethanoretinal
Strategies for Bridged Retinal Analog Synthesis
The creation of bridged retinal analogs like 11,20-Ethanoretinal hinges on synthetic strategies that can effectively form a new carbon-carbon bond to create the bridging structure. These methods often involve the use of specialized reagents and reaction conditions to control the stereochemistry and achieve the desired molecular architecture.
Condensation Reactions Utilizing Substituted β-Ionone Precursors
A foundational strategy for the synthesis of retinal analogs, including this compound, begins with derivatives of β-ionone. This common starting material provides the core cyclohexene (B86901) ring and a portion of the polyene side chain. To introduce the necessary functionality for bridge formation, substituted β-ionone precursors are employed.
The synthesis can be initiated from a β-ionone analog tricarbonyliron complex, which serves as a key intermediate for the stereoselective synthesis of various retinoids. mdpi.com Methodologies have been developed for the preparation of β-ionone analogs through the reaction of the carbanion of (E)-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propenal S,S-acetal with appropriate electrophiles. mdpi.com While this provides a route to substituted β-ionones, the yields can sometimes be moderate. mdpi.com
An alternative and often more efficient approach involves the use of an amide derivative which can be reacted with organometallic reagents to produce the desired β-ionone analogs in good yields. mdpi.com These precursor molecules are then carried forward through a series of reactions to extend the polyene chain and introduce the necessary functional groups for the subsequent cyclization to form the ethano bridge.
Preparation of All-trans-E-11,20-Ethanoretinal
The construction of the all-trans-E-11,20-Ethanoretinal isomer requires precise control over the geometry of the double bonds in the polyene chain. Stereoselective synthesis of 11Z-retinal analogs has been achieved using β-ionone analog-tricarbonyliron complexes. researchgate.net These methods often utilize reactions like the Peterson olefination to predominantly form the 11Z-isomer. researchgate.net
While specific details for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of bridged ring synthesis in similar chemical frameworks can be inferred. The formation of the ethano bridge would likely involve an intramolecular cyclization reaction. This could potentially be achieved through various modern organic synthesis methods, such as ring-closing metathesis or an intramolecular Heck reaction, on a suitably functionalized retinal precursor.
The following table outlines a generalized reaction scheme based on common synthetic strategies for retinal analogs, leading to a hypothetical precursor for this compound.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | Substituted β-ionone derivative | Chain extension reagents (e.g., Wittig or Horner-Wadsworth-Emmons reagents) | Extended polyene chain with terminal functional groups | To build the full carbon skeleton of the retinal analog. |
| 2 | Functionalized retinal precursor | Cyclization catalyst (e.g., Grubbs catalyst for RCM, or a Palladium catalyst for Heck reaction) | Bridged retinal structure | To form the characteristic ethano bridge. |
| 3 | Bridged intermediate | Oxidizing agent | This compound | To convert the terminal functional group to an aldehyde. |
Isolation and Purification Techniques for Bridged Retinal Analogs
The purification of bridged retinal analogs such as this compound is a critical step to ensure the final product is free of impurities, which could interfere with subsequent biological or spectroscopic studies. The hydrophobic and light-sensitive nature of these compounds necessitates the use of specialized purification techniques.
Common methods for the purification of organic compounds include filtration, sublimation, crystallization, distillation, and chromatography. mdpi.com For complex mixtures and to achieve high purity, chromatography is the most indispensable technique. mdpi.com
High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of retinal isomers and analogs. Both normal-phase and reverse-phase HPLC can be employed, with the choice of stationary and mobile phases being crucial for achieving optimal separation. Preparative and semi-preparative HPLC are often used to isolate gram quantities of purified compounds. nih.gov Flash chromatography and counter-current chromatography are also viable options for the purification of natural and synthetic compounds.
The table below summarizes common chromatographic techniques applicable to the purification of this compound.
| Technique | Stationary Phase | Mobile Phase | Principle of Separation |
| High-Performance Liquid Chromatography (HPLC) | Silica gel (normal-phase), C18-silica (reverse-phase) | Non-polar solvents (e.g., hexane, ethyl acetate) for normal-phase; Polar solvents (e.g., methanol, acetonitrile, water) for reverse-phase | Differential partitioning of the analyte between the stationary and mobile phases based on polarity. |
| Flash Chromatography | Silica gel | Organic solvent mixtures of varying polarity | Rapid separation based on polarity, often used for initial purification. |
| Counter-Current Chromatography (CCC) | Liquid-liquid system (no solid support) | Two immiscible liquid phases | Partitioning of the analyte between two immiscible liquid phases. |
Given the structural rigidity and potentially altered polarity of this compound compared to its non-bridged counterparts, the development of a specific purification protocol would likely involve screening various chromatographic conditions to achieve the desired level of purity.
Reconstitution Studies of 11,20 Ethanoretinal with Opsin Apoproteins
Methodologies for Pigment Reconstitution with Bacterio-opsin
Reconstitution of bacterio-opsin with retinal analogs, including 11,20-Ethanoretinal, is a method used to study the properties of the resulting pigments and their photocycling behavior. Bacterio-opsin is the apoprotein of bacteriorhodopsin, a light-driven proton pump found in Halobacterium salinarum nih.govnih.gov.
A general approach for reconstituting bacterio-opsin involves obtaining the apoprotein, often from purple membranes of Halobacterium salinarum or through expression in systems like Escherichia coli nih.gov. The native retinal can be removed by bleaching the purple membranes with light in the presence of hydroxylamine (B1172632) nih.govpnas.org. The resulting retinal oximes are then removed through washing steps nih.govpnas.org.
Reconstitution studies with retinal analogs like this compound are typically carried out in a buffer solution at a controlled pH and temperature nih.govpnas.org. For instance, experiments have been conducted at 22°C in sodium phosphate (B84403) buffer (10 mM) at pH 7 with 0.15 M KCl nih.govpnas.org. The retinal analog is incubated with the bacterio-opsin membrane fragments, allowing the chromophore to bind covalently to a lysine (B10760008) residue in the protein via a Schiff base linkage nih.govpreprints.org. The formation of the reconstituted pigment can be monitored spectroscopically by observing the development of a characteristic visible absorption maximum nih.gov.
Studies utilizing this compound (referred to as 11,13-bridged retinal) in reconstitution with bacterio-opsin mutants, such as those with modifications at Leu-93, have been performed to investigate the impact of retinal flexibility on the photocycle nih.govpnas.org. These studies involve preparing the retinal analog and then performing the reconstitution with purified mutant bacterio-opsins nih.govpnas.org. Spectroscopic measurements, such as transient absorption spectroscopy, are then employed to analyze the photocycle dynamics of the reconstituted pigments nih.govpnas.org.
Reconstitution Protocols for Rhodopsin Analogs with Bovine Opsin
Reconstitution of bovine opsin with retinal analogs is a standard method for generating rhodopsin analogs to study the structural and functional aspects of vertebrate vision. Bovine rhodopsin is a well-characterized G protein-coupled receptor (GPCR) found in rod photoreceptor cells uniprot.orgox.ac.uk.
Protocols for reconstituting bovine opsin typically involve isolating opsin from bovine rod outer segments nih.gov. The native 11-cis-retinal (B22103) is removed, often through bleaching and washing steps similar to those used for bacterio-opsin pnas.org. The apoprotein is then incubated with the retinal analog in a suitable buffer system.
While specific detailed protocols for reconstituting bovine opsin specifically with this compound were not extensively detailed in the search results, general methods for reconstituting bovine opsin with retinal analogs are well-established. These methods often involve incubating the opsin with the retinal analog in detergent micelles or reconstituted phospholipid vesicles to facilitate proper folding and chromophore binding nih.govnih.gov. The formation of the rhodopsin analog is monitored by the regeneration of the characteristic visible absorbance band nih.gov.
Studies have utilized photoactivatable analogs of 11-cis-retinal to probe the retinal binding site in bovine rhodopsin, confirming the covalent linkage to Lys-296 nih.govnih.gov. These studies highlight the methodologies involving incubation of opsin with the analog and subsequent analysis of the binding site nih.govnih.gov. The efficiency of reconstitution can be assessed by the amount of pigment formed and its spectral properties nih.gov.
Reconstitution of Bistable Opsin Systems with this compound
Bistable opsins, found in invertebrates and some vertebrates, are characterized by their ability to exist in two stable states (inactive and active) that can be interconverted by light nih.govbiorxiv.org. Unlike monostable opsins (like vertebrate rhodopsin) which release the chromophore after activation, bistable opsins retain the all-trans chromophore in the active state and require a second photon to reisomerize it back to the inactive 11-cis form nih.govbiorxiv.org. Reconstitution of bistable opsins with retinal analogs like this compound is employed to investigate their unique photochemistry and activation mechanisms nih.gov.
Reconstitution of bistable opsins can be challenging, particularly in forming homogeneous populations of the active state nih.govnih.gov. However, studies have shown that nonnatural retinal analogs can be useful tools for this purpose nih.govnih.gov.
Jumping Spider Rhodopsin Isoform-1 (JSR1) Reconstitution
Jumping Spider Rhodopsin Isoform-1 (JSR1) is a well-studied invertebrate bistable opsin crucial for depth perception in jumping spiders biorxiv.orgnih.gov. JSR1 typically binds 11-cis retinal in its inactive state biorxiv.orgnih.gov.
Recent research has demonstrated the successful reconstitution of JSR1 with the all-trans retinal analog, this compound (referred to as all-trans retinal 6.11 or ATR6.11) nih.govnih.gov. This reconstitution has been shown to yield a pigment where ATR6.11 functions as a JSR1 agonist nih.gov. The binding of ATR6.11 to JSR1 also facilitates the formation of complexes between JSR1 and its downstream signaling partners, such as G proteins nih.govrcsb.org.
The ability to reconstitute JSR1 with all-trans this compound is significant because obtaining homogeneous populations of activated bistable opsins through illumination or reconstitution with all-trans retinal has been difficult nih.govnih.gov. This highlights the utility of this compound as a tool for studying the active state of bistable opsins and their interactions with signaling molecules nih.gov. Cryo-EM structures of JSR1 in complex with G proteins have been obtained using JSR1 reconstituted with this compound, providing insights into the activation mechanisms of bistable opsins rcsb.orgpdbj.org.
Efficiency and Stability of Reconstituted Pigments
The efficiency of reconstitution refers to the yield of functional pigment formed when the opsin apoprotein is incubated with the retinal analog. Stability relates to how well the reconstituted pigment maintains its spectral and functional properties over time and under various conditions.
While detailed quantitative data on the efficiency and stability specifically of this compound reconstituted pigments across different opsins is not extensively provided in the search results, some insights can be gathered from the studies.
In the context of bacteriorhodopsin reconstitution with retinal analogs, the efficiency of pigment regeneration can be assessed spectroscopically by monitoring the development of the characteristic absorbance nih.gov. Studies on bacterio-opsin reconstitution have reported achieving up to 80% refolding and covalent binding of retinal to regenerate the chromophore with native retinal nih.gov. The efficiency with analogs like this compound would likely depend on the specific analog and reconstitution conditions.
For bovine rhodopsin, the spontaneous and rapid incorporation of 11-cis retinal into opsin is known to be efficient mdpi.com. Reconstitution with analogs might show different efficiencies depending on how well the analog fits into the binding pocket and forms the Schiff base linkage mdpi.com. Studies using photoactivatable retinal analogs with bovine rhodopsin have shown that a significant percentage of the analog can be covalently linked to the protein upon photolysis (20-25% in one study) nih.gov.
In the case of bistable opsins like JSR1, the successful reconstitution with all-trans this compound to yield an active, signaling-competent pigment suggests a reasonable level of efficiency for this specific application nih.gov. The fact that this reconstitution enables complex formation with G proteins further indicates the formation of a functionally relevant pigment nih.gov.
The stability of reconstituted pigments is crucial for downstream applications and studies. Bistable opsins, by definition, have thermally stable inactive and active states with their chromophore covalently bound nih.gov. The use of a conformationally restricted analog like this compound might influence the stability of the reconstituted pigment, potentially affecting the dynamics of the photocycle intermediates nih.govpnas.org. Further research would be needed to systematically evaluate the long-term stability of pigments reconstituted with this compound compared to those with native retinal.
Data Table: Examples of Opsin Reconstitution Studies
| Opsin Apoprotein | Chromophore Used | Key Finding Related to Reconstitution | Source |
| Bacterio-opsin (mutants) | This compound (11,13-bridged retinal) | Used to study photocycle dynamics and the role of retinal flexibility. | nih.govpnas.org |
| Bovine Opsin | Photoactivatable 11-cis-retinal analog | Confirmed covalent linkage site and probed retinal orientation in the binding pocket. | nih.govnih.gov |
| Bacterio-opsin (E. coli expressed) | Native Retinal | Efficient refolding and chromophore binding (up to 80%) demonstrated. | nih.gov |
| Jumping Spider Rhodopsin Isoform-1 (JSR1) | This compound (ATR6.11) | Successful reconstitution yielding an agonist-bound, signaling-competent pigment. | nih.govnih.gov |
Note: This table summarizes findings related to reconstitution methodologies and outcomes, not exclusively focusing on this compound in all cases, but providing context for opsin reconstitution studies.
Detailed Research Findings (Examples):
Studies with bacterio-opsin mutants reconstituted with this compound (11,13-bridged retinal) revealed that restricting the flexibility of the retinal polyene chain could influence the rate of photocycle intermediates decay, particularly the decay of the O intermediate in certain Leu-93 mutants nih.govpnas.org. This suggests that the interaction between Leu-93 and the C13 methyl group of retinal plays a role in constraining polyene chain motion necessary for rapid reisomerization pnas.org.
Reconstitution of Jumping Spider Rhodopsin-1 (JSR1) with all-trans this compound (ATR6.11) resulted in a pigment where ATR6.11 acts as an agonist, promoting the formation of complexes with G proteins. This indicates that this compound can effectively mimic the activated state induced by light in native JSR1 nih.govrcsb.org.
Influence of 11,20 Ethanoretinal on Photoreceptor Protein Dynamics and Function
Investigations in Bacteriorhodopsin Photocycles
Bacteriorhodopsin (bR), a light-driven proton pump found in Halobacterium salinarum, undergoes a complex photocycle involving a series of spectroscopically distinct intermediate states following light absorption by its retinal chromophore. Studies employing retinal analogs like 11,20-Ethanoretinal have provided insights into the structural and dynamic requirements for efficient photocycle progression.
Effects of this compound on Photocycle Kinetics
The photocycle of bacteriorhodopsin involves the isomerization of retinal from the all-trans to the 13-cis configuration upon light absorption, followed by a series of protein conformational changes and proton transfer steps, culminating in the thermal re-isomerization of retinal back to the all-trans state and the return of the protein to its initial state. nih.govmdpi.com The kinetics of these transitions can be influenced by modifications to the retinal chromophore.
Modulation of Intermediate States (e.g., O intermediate) in Bacteriorhodopsin Mutants
The photocycle of bacteriorhodopsin involves several intermediate states, including K, L, M, N, and O. nih.govmdpi.com The decay of the O intermediate is associated with the thermal re-isomerization of retinal from the 13-cis to the all-trans configuration. nih.gov In certain bacteriorhodopsin mutants, particularly those affecting residue Leu-93, this re-isomerization step is significantly slowed, leading to the accumulation of the O intermediate. nih.gov
Studies have shown that reconstitution of Leu-93 mutants with this compound can dramatically accelerate the decay of the O intermediate. pnas.orgpnas.org For instance, in the Leu-93 → Ala mutant, the 9,11-bridged retinal (another bridged retinal analog) was observed to accelerate the decay of the O intermediate by approximately 550-fold. pnas.orgpnas.org Similarly, the 11,13-bridged retinal (this compound) accelerates the decay of the O intermediate in the Leu-93 → Thr mutant sufficiently to make the photocycle complete with the decay of the M intermediate. nih.gov
This suggests that the restricted flexibility imposed by the ethano bridge in this compound can compensate for the structural changes in the mutant protein that impede the normal photocycle progression, specifically the slow decay of the O intermediate.
Impact on Retinal Re-isomerization Rates
The thermal re-isomerization of retinal is a critical step in completing the bacteriorhodopsin photocycle. nih.gov This process is sensitive to both electrostatic and steric factors within the retinal binding pocket. nih.gov Mutations at Leu-93, which is in van der Waals contact with the C13 methyl group of retinal and near the C13=C14 isomerization bond, can create a cavity that may increase retinal flexibility and slow down re-isomerization. pnas.org
The use of bridged retinal analogs like this compound, which have restricted flexibility, provides evidence for the role of retinal rigidity in facilitating rapid re-isomerization. The acceleration of the O intermediate decay observed with this compound in Leu-93 mutants directly reflects an increased rate of retinal re-isomerization. nih.govpnas.orgpnas.org This supports the hypothesis that appropriate restriction of retinal conformational flexibility is crucial for efficient protein-retinal coupling and rapid thermal re-isomerization in bacteriorhodopsin. nih.gov
Role in Rescuing Wild-type-like Photocycles in Leu-93 Mutants
Mutations at Leu-93 in bacteriorhodopsin are known to slow down the completion of the photocycle, primarily by impairing the thermal re-isomerization of retinal. nih.govpnas.org Reconstitution of these mutants with this compound has been shown to restore photocycle kinetics closer to that of the wild-type protein. nih.govpnas.orgpnas.org
Specifically, in the Leu-93 → Ala mutant, replacing native retinal with the 9,11-bridged retinal (which has similar effects on flexibility as the 11,13-bridged analog) dramatically accelerated the decay of the O intermediate, effectively rescuing the slow photocycle phenotype. pnas.orgpnas.org This rescue effect suggests that the restricted flexibility of the bridged retinal analogs can compensate for the loss of the specific interaction between Leu-93 and the retinal, which is normally important for constraining retinal motion to facilitate rapid re-isomerization. nih.gov
The ability of this compound to restore more wild-type-like photocycle kinetics in Leu-93 mutants highlights the importance of controlled retinal flexibility and its interaction with the protein environment for optimal bacteriorhodopsin function.
Studies in Rhodopsin Systems
Rhodopsin, the visual pigment in rod photoreceptor cells, also utilizes a retinal chromophore (specifically 11-cis-retinal (B22103) in the dark state) to initiate signal transduction upon light absorption. nih.gov Photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) triggers a cascade of conformational changes in the rhodopsin protein, leading to activation. nih.gov
Conformational Effects on the Rhodopsin Chromophore
Studies involving retinal analogs, including those with modified structures, have been employed to understand the conformational requirements for rhodopsin function and activation. While direct studies specifically detailing the conformational effects of this compound on the rhodopsin chromophore are less extensively documented compared to bacteriorhodopsin in the provided search results, related research using bridged retinal analogs provides context.
Retinoids with structural constraints, such as bicyclic retinal analogs, have been used in conformational analysis of the rhodopsin chromophore. ox.ac.uk The conformation of the β-ionone ring and the torsional angle around the C6-C7 single bond significantly affect the absorption properties of the retinal Schiff base in rhodopsin. researchgate.netresearchgate.net In bacteriorhodopsin, the chromophore typically has a planar 6-s-trans configuration, while in rhodopsin, it adopts a non-planar 6-s-cis configuration due to steric hindrance, which influences its absorption maximum. researchgate.net
Although the specific conformational changes induced by this compound in rhodopsin are not explicitly detailed in the search results, the use of structurally constrained retinal analogs is a common approach to probe the impact of chromophore conformation and flexibility on opsin binding and activation. Research involving the synthesis and conformational study of (11Z)-8,18-ethanoretinal (a related bridged retinal) in the context of the rhodopsin chromophore has been reported, indicating that such analogs are used to investigate the relationship between retinal structure and rhodopsin conformation. ox.ac.uknii.ac.jp This suggests that this compound, with its restricted flexibility, would likely influence the conformational landscape of the chromophore within the rhodopsin binding pocket, potentially affecting its interaction with the protein and subsequent activation steps.
Binding Experiments with Bovine Opsin and Generation of Rhodopsin Analogs
Binding experiments with bovine opsin have been conducted using retinal analogs, including those with structural constraints like this compound. The synthesis of (11Z)-8,18-ethanoretinal, a related compound, and its binding to bovine opsin yielded a new rhodopsin analog psu.eduresearchgate.netresearchgate.net. The opsin shift and circular dichroism (CD) spectrum of this analog were found to be similar to those of native rhodopsin psu.eduresearchgate.netresearchgate.net. These findings suggest that the torsional angle around the 6-7 single bond in rhodopsin is comparable to that observed in the (11Z)-8,18-ethanoretinal analog psu.eduresearchgate.netresearchgate.net. Another study mentions that retinal analogs 4 and 5 afforded new rhodopsin analogs upon binding with bovine opsin, with similar opsin shifts researchgate.net. While the specific binding of this compound (an 11,13-bridged retinal) to bovine opsin is mentioned in the context of generating reconstituted pigments for bacteriorhodopsin studies pnas.orgpnas.org, detailed spectral data specifically for a bovine rhodopsin analog formed with this compound are not explicitly provided in the search results. However, the successful incorporation of bridged retinal analogs into opsin to form functional pigments is a recurring theme in the study of retinal-protein interactions columbia.edujst.go.jp.
Relationship to 6s-trans Conformation in Bacteriorhodopsin
Studies on bacteriorhodopsin, a light-driven proton pump, have utilized retinal analogs to understand the role of chromophore conformation in its photocycle. While native retinal in rhodopsin primarily adopts a 6-s-cis conformation, bacteriorhodopsin requires a 6-s-trans conformation of the chromophore for its function acs.org. Research involving retinal analogs with locked 6-7 conformations has demonstrated this requirement in bacteriorhodopsin acs.org. Although the provided search results primarily discuss the effect of this compound (11,13-bridged retinal) on the photocycle of bacteriorhodopsin mutants, particularly concerning thermal re-isomerization and the decay of the O intermediate pnas.orgnih.gov, a direct relationship between this compound and the 6s-trans conformation in bacteriorhodopsin is not explicitly detailed in the snippets. The focus is more on how the rigidity imposed by the ethano bridge influences the protein's ability to drive retinal re-isomerization within the context of the photocycle intermediates pnas.org.
Mechanistic Implications for Protein-Retinal Coupling and Flexibility
The interaction between retinal and the protein binding pocket is crucial for proper photoreceptor function. The flexibility of the retinal molecule and the steric environment within the protein pocket play significant roles in this coupling.
Restriction of Polyene Chain Flexibility by Ethano Bridges
The introduction of ethano bridges, as seen in this compound (11,13-bridged retinal) and 11,19-ethanoretinal (9,11-bridged retinal), is a strategy used to restrict the flexibility of the retinal polyene chain pnas.orgnih.gov. Retinal is inherently flexible, with the ability to rotate around several bonds nih.gov. However, upon binding to a protein, it is constrained to adopt specific conformations nih.gov. The ethano bridge in this compound specifically restricts free rotation around the C12—C13 single bond pnas.orgnih.gov. This reduced flexibility is utilized to test hypotheses about the role of retinal flexibility in protein function, particularly in the context of bacteriorhodopsin mutants with defects in protein-retinal coupling pnas.orgnih.gov. By limiting the conformational freedom of the chromophore, researchers can investigate how this impacts steps in the photocycle, such as thermal re-isomerization pnas.orgnih.gov.
Steric Interactions within the Retinal Binding Pocket
Steric interactions between retinal and the amino acids lining the binding pocket are critical in regulating processes like isomerization barriers pnas.orgpnas.org. These interactions can influence the conformation of retinal, favoring orientations that facilitate efficient re-isomerization pnas.orgpnas.org. The protein environment imposes constraints on retinal's flexibility through van der Waals interactions nih.gov. In the case of this compound, the rigid structure imposed by the ethano bridge means it interacts with the binding pocket in a manner dictated by its fixed conformation. While the search results discuss steric interactions in general and in the context of other retinal analogs (e.g., 11-methyl and 12-methyl retinal) universiteitleiden.nl, specific details on the unique steric interactions of the 11,20-ethano bridge within the binding pocket are not extensively elaborated in the provided snippets. However, the principle that steric factors within the pocket regulate isomerization barriers applies to how any retinal analog, including this compound, would interact pnas.orgpnas.org.
Spectroscopic Characterization of 11,20 Ethanoretinal in Biological Systems
Transient Absorption Spectroscopy for Photochemical Intermediate Analysis
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption energies and lifetimes of photogenerated excited states and photochemical reaction intermediates edinst.comedinst.com. In this method, a sample is excited with a pump pulse, promoting molecules to higher energy states. A time-delayed probe pulse then measures changes in absorbance as the molecules return to the ground state or transition to other states edinst.comedinst.com. By varying the delay between pulses, the time evolution of transient species can be monitored edinst.com. This technique is crucial for studying non-emissive states and short-lived intermediates that appear during photochemical reactions edinst.comedinst.com.
Transient absorption spectrometers can operate on ultrafast (femtosecond to short nanosecond) or nanosecond timescales, depending on the laser and probe source used edinst.com. Femtosecond TA is often employed to study fast processes like photoisomerization, while nanosecond TA is suitable for investigating triplet states and electron or energy transfer mechanisms edinst.com. The difference in absorbance measured represents the change effected by the pump pulse, and as the sample relaxes, this difference changes over time, eventually returning to zero edinst.com.
Transient absorption spectroscopy has broad applications in photochemical science, including understanding light-harvesting mechanisms in photosynthesis and signaling in the human retina edinst.com. While the provided search results discuss transient absorption in the context of other rhodopsin analogs and related photochemical systems, they highlight the technique's relevance for analyzing photochemical intermediates in biological pigments researchgate.netresearchgate.netnih.govrsc.org. For example, transient absorption has been used to characterize photocycle intermediates in microbial rhodopsins and bacterial phytochromes, revealing the dynamics of light-induced structural changes and energy transfer pathways researchgate.netrsc.org.
Resonance Raman Spectroscopy of 11,20-Ethanoretinal-Reconstituted Pigments
Resonance Raman (RR) spectroscopy is a variant of Raman spectroscopy where the excitation laser energy is close to an electronic transition of the molecule being studied wikipedia.orgedinst.com. This resonance significantly enhances the intensity of Raman scattering from specific vibrational modes associated with the chromophore, making the technique highly sensitive and selective wikipedia.orgedinst.com. This selectivity is particularly useful for large molecules like proteins, as it allows for the identification of vibrational modes belonging to specific parts of the molecule, such as a bound pigment wikipedia.orgedinst.com.
RR spectroscopy has been widely applied to study pigments and dyes, which exhibit electronic transitions in the visible spectrum wikipedia.org. It has been used to characterize the structure and conformation of polyene pigments like retinal in photoactive proteins wikipedia.org. The technique can provide detailed information about the vibrational modes of the chromophore, which are sensitive to its local environment and conformation within the protein pocket nih.gov.
One search result specifically mentions the resonance Raman spectrum of a K-intermediate formed during the photoreaction of an artificial bacteriorhodopsin pigment derived from E-11,20-ethanoretinal researchgate.net. This demonstrates the direct application of RR spectroscopy to study this compound when incorporated into a biological system like bacteriorhodopsin researchgate.net. By analyzing the vibrational bands in the resonance Raman spectrum, researchers can gain insights into the structural changes occurring in the this compound chromophore during the photocycle of the reconstituted pigment researchgate.net. Comparisons to the spectra of natural rhodopsin and model compounds can aid in assigning vibrational bands and understanding the molecular mechanisms underlying the pigment's function nih.gov.
Resonance Raman spectroscopy has also been used to examine the configuration of carotenoids in photosystem II core complexes, providing evidence for their all-trans configuration nih.gov. This illustrates the power of RR spectroscopy in determining the configuration of polyene chromophores within complex biological environments nih.gov.
Circular Dichroism (CD) Spectroscopy for Chromophore Conformation
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a sample upc.eduencyclopedia.pubcreative-proteomics.com. This phenomenon occurs when a molecule contains one or more chiral chromophores or when achiral chromophores are held in an asymmetric environment, such as within a protein upc.eduencyclopedia.pubcreative-proteomics.com. CD spectroscopy is extensively used to study chiral molecules, particularly large biological molecules like proteins, to analyze their secondary structure and conformation upc.educreative-proteomics.complos.org.
For chromophores like this compound, which may be chiral or adopt specific conformations within a protein, CD spectroscopy can provide valuable information about their three-dimensional arrangement encyclopedia.pubcreative-proteomics.comresearchgate.net. The CD spectrum is sensitive to the conformation and configuration of the chromophore, as well as its interactions with the surrounding protein matrix encyclopedia.pubplos.org. Changes in the CD spectrum can indicate conformational changes in the chromophore or the protein upon light absorption or in response to environmental factors upc.eduplos.org.
One search result mentions that CD spectra exhibited for isomers in CD3OD researchgate.net. While this refers to isomers generally and not specifically this compound, it highlights that CD spectroscopy is a relevant technique for examining the conformational properties of retinal analogs in solution researchgate.net. In the context of this compound-reconstituted pigments, CD spectroscopy could be used to probe the conformation of the this compound chromophore when bound to the protein and how this conformation changes during the photocycle. The CD signal arises from the interaction of the chromophore's electronic transitions with the chiral environment provided by the protein encyclopedia.pubplos.org. Therefore, CD spectroscopy can serve as a sensitive probe for understanding the structural state of this compound within a biological pigment.
Computational and Structural Modeling of 11,20 Ethanoretinal Protein Complexes
Molecular Mechanics (MMX) Calculations for Chromophore Torsional Angles
Molecular Mechanics (MMX) calculations are a computational method used to estimate the potential energy of a molecular system based on empirical force fields. These calculations can provide insights into the preferred conformations of molecules, including the torsional angles around chemical bonds. While MMX calculations are a standard tool in computational chemistry for characterizing small molecules and their interactions, specific detailed research findings focusing solely on MMX calculations for the torsional angles of isolated 11,20-Ethanoretinal or this compound within a protein complex were not prominently found in the current search. However, computational approaches, including force field-based methods, are generally integral to refining and validating structural models derived from experimental techniques like Cryo-EM.
Cryo-Electron Microscopy (Cryo-EM) Structural Determination of Opsin Complexes with this compound
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of protein complexes, including those involving retinal chromophores. Recent studies have utilized Cryo-EM to investigate the structure of bistable opsins in complex with this compound and their downstream signaling partners, such as G proteins. rcsb.orgpdbj.org These structures provide unprecedented detail regarding the binding pose of this compound within the opsin binding pocket and the conformational state of the protein.
One notable example involves the Cryo-EM structure determination of jumping spider rhodopsin isoform-1 (JSR1), a bistable opsin, bound to Gi and Gq heterotrimers. rcsb.orgpdbj.org In these structures, this compound is identified as the bound ligand. rcsb.orgpdbj.org The resolution of such Cryo-EM structures, like the 4.15 Å resolution reported for the JSR1 complex, allows for the visualization of key interactions between the chromophore and surrounding amino acid residues in the opsin binding site. rcsb.org
Active State Structures of Bistable Opsin-G Protein Complexes
The Cryo-EM studies have successfully captured the active state structures of bistable opsins, such as jumping spider rhodopsin-1, in complex with their cognate G proteins. rcsb.orgpdbj.org These structures represent a crucial step in understanding the signaling mechanisms initiated by light absorption in these receptors. Unlike monostable opsins which release the chromophore after activation, bistable opsins can absorb a second photon to return to an inactive state while still retaining the chromophore. rcsb.orgpdbj.org The active state structures reveal the specific conformational rearrangements in the opsin protein induced by the presence of the activated chromophore (presumably the photoisomerized form of this compound), which are necessary for engaging and activating the G protein heterotrimer. rcsb.orgpdbj.org The interaction interface between the activated opsin and the G protein subunits (alpha, beta, and gamma) is clearly delineated in these structures. rcsb.orgpdbj.org
Insights into Activation Mechanisms of Bistable Opsins
The active state Cryo-EM structures of bistable opsin-G protein complexes provide essential insights into the unique activation mechanisms of bistable opsins compared to their monostable counterparts. rcsb.orgpdbj.org The structural differences observed in the active conformations shed light on how bistable opsins maintain the chromophore in the binding pocket while transitioning between active and inactive states upon light stimulation. rcsb.orgpdbj.org These insights are valuable for understanding the bidirectional photoswitching behavior characteristic of bistable opsins and offer potential avenues for the rational design of optogenetic tools based on these receptors. rcsb.orgpdbj.org The structures highlight key differences in the conformational changes that propagate from the chromophore binding pocket to the G protein coupling interface, explaining the distinct signaling properties of bistable opsins. rcsb.orgpdbj.org
Integration of Experimental Data with Computational Models for Protein-Retinal Interactions
The determination of Cryo-EM structures provides a high-resolution experimental framework for understanding the interaction between this compound and opsin proteins. rcsb.orgpdbj.org Computational models, while not detailed in the search results specifically for MMX torsional angle calculations of this compound, are routinely used in conjunction with experimental data to refine and validate structural models. This integration involves fitting atomic models into the experimental electron density maps obtained from Cryo-EM. Computational methods, such as molecular dynamics simulations and docking studies, can further explore the dynamics of the chromophore within the binding pocket, the flexibility of the protein, and the energy landscape of different conformational states. The experimental structures serve as critical starting points and validation targets for these computational investigations, allowing researchers to gain a more complete picture of the protein-retinal interactions and the activation pathway. The combination of high-resolution Cryo-EM data and computational modeling provides a powerful approach to dissect the complex molecular mechanisms governing light perception and signal transduction in opsin-based systems utilizing chromophores like this compound.
Applications and Future Directions in Protein Engineering and Optogenetics
Engineering Bistable Opsins for Optogenetic Tools
Bistable opsins are photoreceptor proteins that can switch between a stable inactive state and a stable active state upon illumination with light of different wavelengths. This characteristic makes them highly valuable for optogenetic applications, allowing for sustained control of cellular activity with light pulses rather than continuous illumination rcsb.orgnih.gov. Engineering bistability into opsins or modifying the properties of naturally bistable opsins is a key area of research in optogenetics pdbj.orgbiorxiv.org.
Retinal analogs like 11,20-ethanoretinal can play a crucial role in engineering or understanding bistable opsins. The specific structural constraints imposed by the ethanobridge can influence the conformational changes the opsin undergoes upon light absorption and the subsequent stability of the activated state. Studies on bistable opsins, such as those from the jumping spider (JSR1), highlight the importance of understanding the structural differences and activation mechanisms between monostable and bistable opsins for rational engineering of optogenetic tools rcsb.orgnih.govbiorxiv.org. While direct studies specifically detailing the use of this compound to engineer bistability are limited in the provided search results, the broader context of using retinal analogs to modify opsin properties supports its potential in this area acs.orgjst.go.jpfrontiersin.org. The ability of retinal analogs to alter spectral sensitivity and photocycle kinetics suggests they can be used to tune the properties of opsins, potentially contributing to the development of bistable variants with desired switching characteristics for optogenetic applications acs.orgjst.go.jp.
Design and Evaluation of this compound as a Chemical Probe for Biological Studies
Chemical probes are small molecules designed to selectively interact with a specific protein target to modulate its function and study its role in biological systems promega.commdpi.com. This compound, with its modified structure compared to native retinal, serves as a valuable chemical probe for investigating the mechanisms of retinal-protein interactions and the phototransduction cascade psu.edu.
The synthesis of (11Z)-8,18-ethanoretinal (a related compound) and its binding experiments with bovine opsin have demonstrated its utility in studying the conformation of the chromophore within rhodopsin psu.edu. The opsin shift and circular dichroism (CD) spectrum of the resulting rhodopsin analogue were found to be similar to those of natural rhodopsin, suggesting that the torsional angle around the C6-C7 single bond in rhodopsin corresponds to that in the ethanoretinal analog psu.edu. This highlights how the rigid structure of this compound can provide insights into the structural dynamics and constraints within the retinal binding pocket of opsins.
Research using retinal analogs as probes can help elucidate the molecular events involved in light absorption, isomerization, and subsequent protein conformational changes that lead to signal transduction nih.govpnas.orgacs.org. By using this compound as a probe, researchers can gain a better understanding of how the flexibility and conformation of the retinal chromophore influence the efficiency and kinetics of the photocycle in various opsins. Studies on bacteriorhodopsin mutants, for instance, have utilized bridged retinals, including this compound (referred to as 11,13-bridged retinal in some contexts due to different numbering conventions), to investigate the role of retinal flexibility in the photocycle nih.govpnas.org. These studies showed that restricting retinal flexibility can restore wild-type-like photocycle kinetics in certain mutants, underscoring the importance of chromophore-protein interactions and retinal conformation for proper protein function nih.govpnas.org.
Potential for Rational Design of Photoreceptor Proteins with Modified Functional Properties
The understanding gained from studying the interaction of retinal analogs like this compound with opsins provides a basis for the rational design of photoreceptor proteins with modified functional properties. Rational protein design involves using structural and mechanistic information to engineer proteins with desired characteristics, such as altered spectral sensitivity, improved kinetics, or novel signaling capabilities nih.govyoutube.combakerlab.org.
By understanding how the fixed conformation of this compound influences the opsin structure and photocycle, researchers can design opsin mutations or modifications that, in conjunction with this analog or other modified retinals, lead to predictable changes in protein function. For example, if the ethanobridge locks the retinal into a conformation that favors a specific intermediate state or alters the energy landscape of isomerization, this information can be used to design opsin pockets that stabilize desired conformations or transition states with native or modified retinals.
The use of synthetic retinal analogs in conjunction with protein engineering techniques, including computational design methods, can lead to the creation of novel optogenetic tools with enhanced performance for specific applications jst.go.jpnih.govbakerlab.orgrsc.org. This includes designing photoreceptors with red-shifted absorption spectra for deeper tissue penetration acs.orgjst.go.jpfrontiersin.org, engineering faster or slower channel gating kinetics wikipedia.org, or creating opsins with altered coupling to downstream signaling pathways rcsb.orgnih.govbiorxiv.org. The study of how bridged retinals affect the photocycle in bacteriorhodopsin mutants exemplifies this approach, showing how chromophore modifications can compensate for protein defects and restore function nih.govpnas.org. This suggests that this compound could be used in similar strategies to rescue or modify the function of other photoreceptor proteins.
Challenges and Opportunities in Modulating Phototransduction Pathways with Retinal Analogs
Modulating phototransduction pathways using retinal analogs presents both significant opportunities and challenges. Phototransduction is a complex biochemical cascade that converts light signals into electrical responses in photoreceptor cells genome.jpqiagen.comjfophth.comnih.gov. Retinal analogs offer a chemical approach to perturbing this pathway and studying its components.
Opportunities lie in the ability to dissect the roles of specific steps in phototransduction by using analogs that selectively affect distinct conformational states or reactions in the photocycle. For instance, an analog might stabilize a particular intermediate, allowing for its structural and functional characterization. Furthermore, retinal analogs can be used to create light-sensitive proteins with properties not found in nature, expanding the toolkit for neuroscience research and therapeutic applications like vision restoration wikipedia.orgnih.govresearchgate.net. The development of red-shifted channelrhodopsins using synthetic chromophores, while not specifically mentioning this compound, illustrates the potential for tailoring spectral properties through analog design jst.go.jp.
However, challenges exist in predicting the exact behavior of novel retinal analogs within the complex protein environment of opsins. The interaction between the chromophore and the protein is highly intricate, and small structural changes in the analog can lead to unpredictable changes in binding affinity, spectral properties, isomerization efficiency, and photocycle kinetics acs.orgfrontiersin.org. Off-target effects, where the analog interacts with other proteins or cellular components, also pose a challenge in using them as specific probes or therapeutic agents promega.commdpi.com.
Overcoming these challenges requires a multidisciplinary approach combining organic synthesis of new analogs, detailed spectroscopic and biochemical characterization of their interaction with opsins, advanced computational modeling to predict their behavior, and sophisticated protein engineering techniques to create opsin variants tailored to specific analogs nih.govbakerlab.orgrsc.orgcecam.org. The development of high-throughput screening methods and advanced analytical techniques will be crucial for evaluating the properties of new analog-opsin pairs and identifying those with desirable characteristics for modulating phototransduction pathways nih.gov.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying 11,20-Ethanoretinal’s biochemical interactions?
- Methodological Answer: Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or understudied metabolic pathways). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: “How does this compound modulate [specific receptor/enzyme] activity in [cell type/model organism] under [defined experimental conditions]?” Ensure variables (e.g., concentration, exposure duration) are explicitly defined. Validate the question’s feasibility through pilot experiments and literature reviews .
Q. What experimental design considerations are critical for initial in vitro studies of this compound?
- Methodological Answer:
- Controls: Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls to isolate compound-specific effects.
- Dose-Response Curves: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values.
- Replication: Perform triplicate assays to assess reproducibility.
- Data Collection: Use high-throughput platforms (e.g., microplate readers) for kinetic measurements. Document raw data with metadata (e.g., temperature, pH) .
Q. How can researchers ensure reproducibility when synthesizing or isolating this compound?
- Methodological Answer: Follow validated synthetic protocols from peer-reviewed sources, and characterize the compound using NMR, HPLC, and mass spectrometry. Report purity levels (>95% recommended) and storage conditions (e.g., −80°C under argon). Share detailed step-by-step procedures in supplementary materials to enable replication .
Advanced Research Questions
Q. What strategies resolve contradictions in published data on this compound’s efficacy across different model systems?
- Methodological Answer:
- Meta-Analysis: Systematically compare studies by categorizing variables (e.g., species, tissue type, assay methodology). Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity.
- Experimental Replication: Reproduce key studies under standardized conditions, controlling for confounding factors (e.g., batch-to-batch compound variability).
- Mechanistic Profiling: Employ omics approaches (e.g., proteomics, metabolomics) to identify context-dependent pathways .
Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?
- Methodological Answer:
- Animal Models: Select species with metabolic relevance to humans (e.g., murine models). Use OECD guidelines for dosing (e.g., 28-day or 90-day protocols).
- Endpoints: Monitor clinical signs (weight loss, organ weight ratios), hematological parameters, and histopathology.
- Statistical Power: Calculate sample sizes using G*Power software to ensure adequate detection of adverse effects (α=0.05, β=0.2).
- Data Reporting: Adhere to ARRIVE guidelines for preclinical studies, including raw data in open-access repositories .
Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships of this compound?
- Methodological Answer:
- Model Fitting: Use four-parameter logistic (4PL) or Hill equation models. Validate goodness-of-fit with Akaike Information Criterion (AIC).
- Error Analysis: Calculate 95% confidence intervals for EC₅₀ values via bootstrapping.
- Software Tools: Implement R packages (e.g.,
drcfor dose-response curves) or GraphPad Prism for visualization .
Data Management and Reporting
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?
- Methodological Answer:
- Comparative Tables: Tabulate observed vs. literature values with solvent and instrument specifications.
- Annotated Spectra: Include raw spectra in supplementary materials with peak assignments.
- Error Attribution: Discuss potential sources (e.g., solvent polarity, temperature fluctuations) and justify the final reported data .
Q. What methodologies validate the specificity of this compound in binding assays?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
